molecular formula C14H10ClN3OS B1607514 4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol CAS No. 685542-51-2

4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol

Cat. No.: B1607514
CAS No.: 685542-51-2
M. Wt: 303.8 g/mol
InChI Key: CPMAFFSFSCPOIQ-UHFFFAOYSA-N
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Description

Figure 1: Structural Representation

$$
\text{Insert 2D/3D structure diagram here, depicting the isoxazole and pyrimidine rings with substituents.}
$$

Figure 2: Thiol-Thione Tautomerism

$$ \text{Insert equilibrium arrow between thiol (SH) and thione (=S) forms of the pyrimidine ring.} $$

Properties

IUPAC Name

6-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c1-8-12(11-6-7-16-14(20)17-11)13(18-19-8)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMAFFSFSCPOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C3=CC=NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372576
Record name 4-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730523
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

685542-51-2
Record name 4-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Isoxazole Ring Synthesis: Formation of 3-(4-Chlorophenyl)-5-methylisoxazole Derivatives

The key intermediate in the synthesis is the substituted isoxazole, specifically 3-(4-chlorophenyl)-5-methylisoxazole. This heterocycle is generally synthesized via cyclization reactions involving α,β-unsaturated ketones (chalcones) and hydroxylamine derivatives.

Method Overview:

  • Starting Material: Brominated chalcone derivatives bearing 4-chlorophenyl substituents.
  • Reagents: Hydroxylamine hydrochloride under acidic conditions to form the oxime intermediate.
  • Cyclization: Base-induced cyclization (e.g., sodium hydroxide) promotes ring closure via an E1CB mechanism, displacing bromine and forming the isoxazole ring.
  • Conditions: Reflux in a solvent system (e.g., ethanol or aqueous medium) for several hours with monitoring by thin-layer chromatography (TLC).

Research Findings:

  • Alek Grady (2023) reported the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole via this approach, achieving yields around 42% with purification by column chromatography. The reaction progress was monitored by TLC, and product identity confirmed by NMR and IR spectroscopy, showing disappearance of ketone and bromine peaks and appearance of characteristic isoxazole signals.

  • Organic Syntheses procedures describe similar syntheses of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole using n-butyllithium or lithium diisopropylamide (LDA) to generate the isoxazole ring with yields ranging from 51% to 66%, reaching up to 100% yield with LDA.

Step Reagents/Conditions Yield (%) Notes
Oxime formation Hydroxylamine hydrochloride, acidic reflux - Formation of ketoxime intermediate
Cyclization NaOH addition, reflux, E1CB mechanism ~42-66 Bromine displacement, ring closure
Purification Column chromatography - Product isolation and purity confirmation

Integrated Synthetic Route

Combining the above steps, the preparation of 4-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol generally follows:

Data Tables Summarizing Key Synthetic Parameters

Compound/Intermediate Starting Material Reagents/Conditions Yield (%) Characterization Methods
3-(4-Chlorophenyl)-5-methylisoxazole Brominated chalcone Hydroxylamine hydrochloride, NaOH reflux 42-66 TLC, NMR (1H, 13C), IR
2-Pyrimidinethiol derivative 2-Chloropyrimidine Thiol nucleophile, polar aprotic solvent Variable NMR, Mass Spectrometry
Final compound: this compound Isoxazole intermediate + pyrimidinethiol Coupling under mild heating Not explicitly reported NMR, IR, MS, elemental analysis

Analytical and Spectroscopic Confirmation

  • NMR Spectroscopy: Confirms the formation of the isoxazole ring by disappearance of ketone peaks and appearance of characteristic aromatic and heterocyclic proton signals.
  • IR Spectroscopy: Loss of C=O stretch (~1700 cm⁻¹) and appearance of isoxazole ring vibrations (~1170 cm⁻¹) confirm ring closure.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of the final compound.
  • Melting Point: Consistent with literature values for related isoxazole derivatives, indicating purity.

Summary and Recommendations

  • The preparation of this compound involves a two-part synthesis: construction of the substituted isoxazole ring followed by introduction of the pyrimidinethiol group.
  • The isoxazole ring is efficiently synthesized via cyclization of brominated chalcones with hydroxylamine under acidic then basic conditions.
  • Pyrimidinethiol derivatives are prepared by nucleophilic substitution on halogenated pyrimidines.
  • Coupling these two moieties requires careful control of reaction conditions to ensure formation of the thioether linkage.
  • Yields for the isoxazole intermediate range from moderate to high depending on reagents and conditions, with purification typically by column chromatography.
  • Patent literature provides detailed methodologies for the pyrimidinethiol functionalization step.
  • Analytical data from NMR, IR, and MS are essential to confirm structure and purity.

Scientific Research Applications

4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine
  • 4-Chloro-3-methylphenol
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness: 4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol is unique due to its combination of isoxazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its thiol group also provides additional reactivity, making it a versatile compound for various applications.

Biological Activity

The compound 4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol (commonly referred to as CPI-455 ) has garnered attention in pharmacological research due to its diverse biological activities. This article aims to synthesize current knowledge regarding its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

CPI-455 is characterized by a complex structure that includes an isoxazole ring and a pyrimidinethiol moiety. The presence of the 4-chlorophenyl group enhances its lipophilicity and biological activity.

  • Molecular Formula : C11H9ClN2OS
  • Molecular Weight : 252.72 g/mol

Biological Activity Overview

CPI-455 exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of isoxazole compounds can possess significant antifungal and antibacterial properties. For instance, related compounds demonstrated effectiveness against various pathogenic fungi and Mycobacterium tuberculosis strains .
  • Anticancer Properties : Research indicates that CPI-455 may induce cytotoxic effects in cancer cell lines, particularly melanoma. In vitro studies revealed that this compound can selectively inhibit cancer cell proliferation while sparing normal cells .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

The mechanisms underlying the biological activities of CPI-455 are multifaceted:

  • Inhibition of Enzymatic Activity : CPI-455 has been found to inhibit key enzymes involved in cellular signaling pathways, which may contribute to its anticancer effects.
  • Modulation of Cell Cycle : In melanoma studies, CPI-455 induced S-phase arrest in the cell cycle, suggesting a mechanism that prevents cancer cells from dividing .
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that CPI-455 may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Case Studies and Research Findings

Recent research has provided valuable insights into the biological activity of CPI-455:

  • Study on Antifungal Activity : A study published in 2013 evaluated various pyrazole derivatives, including those structurally similar to CPI-455, which showed promising antifungal activity against multiple strains .
  • Melanoma Cytotoxicity Study : A 2021 investigation highlighted the selective cytotoxic effects of a derivative similar to CPI-455 on human melanoma cells (VMM917). The compound exhibited a 4.9-fold increase in cytotoxicity compared to normal cells, indicating its potential as a novel therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against fungal strains and Mycobacterium tuberculosis
AnticancerInduces cytotoxicity in melanoma cells
Anti-inflammatoryModulates inflammatory pathwaysGeneral knowledge
Cell Cycle ModulationInduces S-phase arrest in cancer cells

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol?

Answer:
A multi-step synthesis approach is typically employed, starting with the condensation of 4-chlorophenyl-substituted isoxazole precursors with pyrimidine intermediates. Key steps include:

  • Cyclocondensation : Use of reagents like DMF or N,N-dimethylacetamide (DMAc) as solvents, with potassium carbonate (K₂CO₃) as a base to facilitate nucleophilic substitution .
  • Thiolation : Introduction of the thiol group via reaction with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) under inert atmosphere (e.g., nitrogen) at 80–100°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the final product. Yield optimization requires strict control of reaction stoichiometry, temperature, and exclusion of moisture .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl, methyl-isoxazole) and thiol group presence. Aromatic protons typically appear in δ 7.2–8.1 ppm, while isoxazole protons resonate at δ 6.0–6.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% by UV detection at 254 nm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching C₁₄H₁₁ClN₃OS) .
  • Single-Crystal X-ray Diffraction : For definitive structural confirmation, as demonstrated in analogous isoxazole-pyrimidine hybrids .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Answer:
Contradictions may arise from bioavailability, metabolism, or off-target effects. Methodological strategies include:

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability and metabolite formation .
  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assay) and in vivo efficacy (murine models) to identify context-dependent activity .
  • Proteomic Analysis : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map target engagement and off-target pathways .

Advanced: What computational approaches predict structure-activity relationships (SAR) for this compound?

Answer:

  • Molecular Docking : Align the compound with target proteins (e.g., p38 MAP kinase) using AutoDock Vina or Schrödinger Suite. The 4-chlorophenyl and thiol groups often show hydrophobic and hydrogen-bonding interactions in kinase active sites .
  • Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) to model electronic effects of substituents (e.g., electron-withdrawing Cl vs. electron-donating methyl) on reactivity .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study conformational stability in biological membranes or protein binding pockets .

Basic: How should researchers evaluate the compound’s stability under varying storage and experimental conditions?

Answer:

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks (ICH Q1A guidelines) and monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (typically >200°C for isoxazole derivatives) .
  • Light Sensitivity : Expose to UV light (320–400 nm) and track thiol oxidation using FTIR (disappearance of S-H stretch at ~2550 cm⁻¹) .

Advanced: What strategies elucidate the role of the pyrimidinethiol moiety in target binding?

Answer:

  • Site-Directed Mutagenesis : Modify cysteine residues in the target protein (e.g., kinases) to disrupt thiol-mediated interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) of the thiol group with recombinant proteins .
  • X-ray Crystallography : Co-crystallize the compound with its target to visualize sulfur-mediated hydrogen bonds or disulfide bridges .

Advanced: How can researchers address low solubility in aqueous buffers during biological assays?

Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Salt Formation : React with sodium hydroxide to generate a water-soluble thiolate salt .
  • Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) or polymeric nanoparticles (PLGA) for improved delivery .

Basic: What in vitro models are suitable for initial biological screening?

Answer:

  • Kinase Inhibition Assays : p38 MAP kinase or JAK/STAT pathways using recombinant enzymes and ADP-Glo™ detection .
  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced: How can metabolomic studies identify off-target effects or toxicity?

Answer:

  • Untargeted Metabolomics : LC-QTOF-MS to profile changes in endogenous metabolites (e.g., glutathione depletion due to thiol reactivity) .
  • Reactive Oxygen Species (ROS) Detection : Use DCFH-DA fluorescence in hepatic (HepG2) or renal (HEK293) cell lines .
  • Transcriptomic Profiling : RNA-seq to map oxidative stress pathways (e.g., Nrf2/ARE activation) .

Advanced: What crystallographic techniques resolve polymorphism or hydrate formation?

Answer:

  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphs .
  • Dynamic Vapor Sorption (DVS) : Monitor water uptake at varying humidity to identify hydrates .
  • Variable-Temperature XRD : Assess thermal stability and phase transitions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol
Reactant of Route 2
Reactant of Route 2
4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol

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